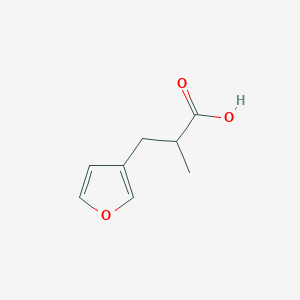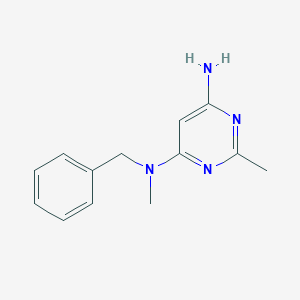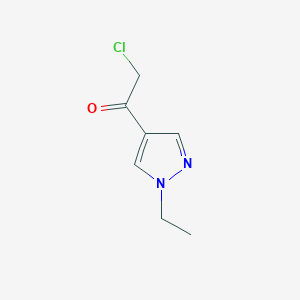
2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid
Übersicht
Beschreibung
“2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid” is a chemical compound with the molecular formula C14H13NO3 . It has a molecular weight of 243.26 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring through a methoxy group . The aromatic rings are significantly twisted from each other .Physical and Chemical Properties Analysis
“this compound” is a white solid . . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Biocidal Applications of Phenolic Compounds
Phenolic compounds, fatty acids, and acetic acid derivatives, similar in structural features to 2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid, have been extensively studied for their biocidal potential. The biocidal activity of bio-oils derived from pyrolysis, containing compounds like acetic acid, has been investigated against insects, fungi, and bacteria of medical and economic importance. These findings suggest potential applications of related compounds in developing future pesticides and antimicrobials (Mattos et al., 2019).
Analytical Chemistry and Solvent Effects
In analytical chemistry, the understanding of solvent composition effects on the pH of buffered HPLC mobile phases and the pKa of analytes, including those similar to this compound, is crucial for improving chromatographic retention and analysis accuracy (Subirats et al., 2007).
Pyrolysis Mechanisms
Research on the pyrolysis of polysaccharides has focused on the chemical mechanisms involved in the formation of compounds like acetic acid, highlighting the complex reactions that produce valuable chemicals from biomass. This insight is relevant for understanding the degradation and transformation pathways of complex organic molecules in industrial processes (Ponder & Richards, 2010).
Medicinal Applications
The review of p-Coumaric acid and its conjugates, including those with structures akin to this compound, outlines their broad medicinal applications. These range from antioxidant, anti-cancer, antimicrobial activities to potential uses in treating diabetes, obesity, and arthritis, indicating the significant therapeutic potential of such compounds (Pei et al., 2016).
Chemosensing Applications
Pyridine derivatives, related in structure and function to this compound, have significant roles in chemosensing applications. Their ability to act as effective chemosensors for detecting various ions and species in environmental, agricultural, and biological samples highlights their importance in analytical chemistry (Abu-Taweel et al., 2022).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-[2-(pyridin-4-ylmethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)9-12-3-1-2-4-13(12)18-10-11-5-7-15-8-6-11/h1-8H,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKXWXBYTXXHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1470529.png)







![2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid](/img/structure/B1470542.png)
![2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid](/img/structure/B1470543.png)

